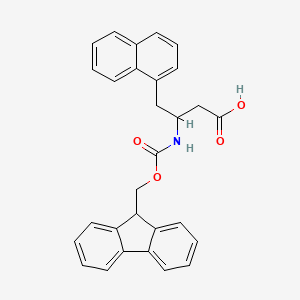

Fmoc-beta-hoala(1-naphthyl)-oh

Description

Overview of Non-Canonical Amino Acids in Synthetic Chemistry and Chemical Biology

Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. nih.govencyclopedia.pub Their significance in synthetic chemistry and chemical biology is immense, offering a means to introduce novel chemical functionalities, structural constraints, and metabolic stability into peptides and proteins. encyclopedia.pubacs.org The introduction of ncAAs can confer resistance to proteolytic degradation, making them valuable as potential protease inhibitors and tools for studying enzyme specificity. nih.govmdpi.com These modified amino acids are instrumental in a wide array of applications, including the in vitro and in vivo analysis of enzyme kinetics, molecular interactions, and bioimaging. nih.govmdpi.com

The Emergence of Beta-Homoamino Acids as Conformationally Constrained Building Blocks

Beta-homoamino acids are analogues of standard amino acids, characterized by the insertion of an additional carbon atom in the backbone, extending the carbon skeleton. qyaobio.com This structural modification introduces significant conformational constraints on peptide chains. qyaobio.comsmolecule.com Peptides incorporating β-homoamino acids often exhibit enhanced pharmacological properties, such as increased in vivo half-life, improved potency, and greater selectivity. qyaobio.com The constrained nature of β-homoamino acids can induce stable secondary structures, like helices and sheets, in peptides, a property that has led to their classification as "foldamers". researchgate.net This ability to control peptide conformation is a powerful strategy in the design of peptidomimetics with tailored biological activities. nih.gov

Role of the Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Modern Peptide Synthesis Methodologies

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become a cornerstone of modern solid-phase peptide synthesis (SPPS). wikipedia.org Its popularity stems from its stability towards acids and its selective removal under mild basic conditions, typically with piperidine (B6355638), which does not affect most other protecting groups. wikipedia.orgiris-biotech.de This orthogonality is a key advantage of the Fmoc/tBu strategy in SPPS, allowing for the synthesis of complex and modified peptides, such as those containing phosphorylation or glycosylation, which are often unstable under the harsh acidic conditions of older methods like the Boc/Bzl strategy. nih.govseplite.com The Fmoc group also possesses a characteristic UV absorbance, which allows for the real-time monitoring of the deprotection step during synthesis. seplite.com

Significance of Aromatic Moieties, Specifically the Naphthyl Group, in Molecular Design

Aromatic moieties, and in particular the naphthyl group, are frequently incorporated into molecular designs due to their unique properties. The naphthyl group, a larger aromatic system compared to a phenyl group, can enhance π-π stacking interactions within a molecular complex. mdpi.com This increased interaction can be a significant factor in molecular recognition. mdpi.com Furthermore, the presence of a naphthyl group significantly increases the hydrophobicity of a molecule, which can influence its interactions within biological systems. ontosight.ai The fluorescent properties of naphthyl groups can also be exploited in the development of biosensors for monitoring biological processes. ontosight.ai In supramolecular chemistry, naphthyl groups are widely used as building blocks for the self-assembly of complex networks. mdpi.com

Research Landscape and Rationale for Investigating Fmoc-beta-hoala(1-naphthyl)-oh

Compound Data

| Property | Value |

| Chemical Name | (S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-naphthyl)butanoic acid chemicalbook.com |

| Synonyms | Fmoc-β-HoAla(1-naphthyl)-OH, Fmoc-(S)-3-amino-4-(1-naphthyl)butyric acid chemicalbook.com |

| CAS Number | 270063-38-2 chemicalbook.compeptide.com |

| Molecular Formula | C29H25NO4 chemicalbook.compeptide.com |

| Molecular Weight | 451.51 g/mol chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDVUQGMQTZWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Beta Hoala 1 Naphthyl Oh and Analogs

Stereoselective Synthesis of Beta-Homoamino Acid Scaffolds

The creation of enantiomerically pure β-homoamino acids is a cornerstone of peptidomimetic and medicinal chemistry. These structures can be generated through various stereoselective synthetic routes, which can be broadly categorized into the generation of enantiopure β-amino acids from non-amino acid precursors and the modification of existing α-amino acids.

Strategies for Enantiopure Beta-Homoamino Acid Generation

Several powerful strategies have been developed to generate enantiopure β-amino acids, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions.

A prevalent and direct approach to β-homoamino acids involves the one-carbon chain extension (homologation) of readily available α-amino acids. The Arndt-Eistert reaction is a classic and widely used method for this transformation. This two-step process begins with the conversion of an N-protected α-amino acid into an α-diazoketone, typically by activating the carboxylic acid as a mixed anhydride (B1165640) or acid chloride, followed by a reaction with diazomethane. The crucial second step is a Wolff rearrangement of the α-diazoketone, which can be promoted thermally, photochemically, or, most commonly, with a silver(I) catalyst (e.g., Ag₂O or silver benzoate). This rearrangement generates a ketene (B1206846) intermediate that is trapped by a nucleophile, such as water, to yield the homologous carboxylic acid.

A significant advantage of the Arndt-Eistert homologation is the retention of stereochemistry at the α-carbon of the original amino acid, which becomes the β-carbon in the product. The reaction conditions have been optimized to be compatible with common N-protecting groups like Fmoc, Boc, and Cbz. For instance, the use of coupling agents such as BOP and PyBOP has been reported for the efficient synthesis of the intermediate α-diazoketones from Fmoc-/Boc-/Z-protected α-amino acids. Furthermore, ultrasound promotion has been shown to facilitate the Wolff rearrangement under mild conditions, which is particularly beneficial for sensitive substrates like those bearing the base-labile Fmoc group.

| Precursor | Method | Key Reagents | Product | Yield | Stereochemical Outcome |

| N-Fmoc-L-Alanine | Arndt-Eistert | 1. Isobutyl chloroformate, NMM, CH₂N₂; 2. PhCOOAg, H₂O, ultrasound | N-Fmoc-β-Homo-L-Alanine | High | Retention of configuration |

| N-Boc-L-Phenylalanine | Arndt-Eistert | 1. Mixed anhydride, CH₂N₂; 2. Ag₂O, H₂O | N-Boc-β-Homo-L-Phenylalanine | Good | Retention of configuration |

| N-Z-L-Valine | Arndt-Eistert | 1. BOP, CH₂N₂; 2. Photochemical Wolff Rearrangement | N-Z-β-Homo-L-Valine | Good | Retention of configuration |

Asymmetric conjugate addition, particularly the aza-Michael reaction, represents a powerful C-N bond-forming strategy for the enantioselective synthesis of β-amino acids. This approach involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The stereoselectivity can be controlled by using chiral nucleophiles, chiral auxiliaries on the substrate, or, most effectively, chiral catalysts.

Organocatalysis has emerged as a particularly effective strategy. Chiral β-amino acids themselves, or derivatives of cinchona alkaloids, have been successfully employed to catalyze the Michael addition of aldehydes or ketones to nitroalkenes, followed by reduction of the nitro group to an amine. Similarly, the addition of nitrogen nucleophiles like amines, carbamates, or phthalimides to α,β-unsaturated esters (enoates) or ketones can be rendered highly enantioselective. For example, cinchona-based primary amines have been used to catalyze cascade aza-Michael-aldol reactions, yielding highly functionalized chiral products.

The scope of nucleophiles includes aromatic amines and amides, which can add to N-alkenoylcarbamates in reactions catalyzed by transition metals like palladium. Another variation involves the addition of carbon nucleophiles to nitriles, which can subsequently be converted to β-amino acids.

| Michael Acceptor | Nucleophile | Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) |

| α,β-Unsaturated Ketone | 4-Nitrophthalimide | 9-epi-9-amino-9-deoxyquinine | β-Amino Ketone | 95-99% |

| α,β-Unsaturated Ester | Carbamate (B1207046) | Chiral Lewis Acid | N-Protected β-Amino Ester | High |

| Nitroalkene | Aldehyde | Chiral β-Amino Acid | γ-Nitro Aldehyde | Excellent |

Enzymatic methods offer an environmentally benign and highly selective alternative for the synthesis of enantiopure β-amino acids. These approaches often operate under mild conditions and can provide access to products with very high enantiomeric excess. Key enzymatic strategies include kinetic resolution and asymmetric synthesis.

Kinetic Resolution: In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the transformed product. For example, β-aminopeptidases can selectively hydrolyze the L-enantiomer of a racemic β-amino acid amide, leaving the D-amide unreacted. This method has been shown to be highly efficient for aliphatic β³-amino acid amides, achieving excellent enantioselectivity (E > 200). Similarly, lipases, such as Candida rugosa lipase, can be used for the enantioselective transesterification of racemic β-blocker precursors, which are structurally related to β-amino alcohols.

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of kinetic resolution, DKR combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. Transaminases have been utilized in DKR processes to prepare β-branched aromatic α-amino acids with high diastereo- and enantioselectivity.

Asymmetric Synthesis: Enzymes can also be used to create chiral β-amino acids from prochiral substrates. For instance, transaminases can catalyze the asymmetric amination of β-keto acids to produce β-amino acids with up to 100% theoretical yield. Chemo-enzymatic cascades, which combine chemical and enzymatic steps, provide efficient routes to a variety of enantiomerically pure amino acids.

| Strategy | Enzyme Class | Substrate | Product | Key Feature |

| Kinetic Resolution | β-Aminopeptidase | Racemic β-Amino Acid Amide | L-β-Amino Acid and D-β-Amino Acid Amide | High enantioselectivity (E > 200) for L-enantiomer |

| Dynamic Kinetic Resolution | Transaminase | α-Ketoacid | β-Branched Aromatic α-Amino Acid | High diastereo- and enantioselectivity |

| Asymmetric Synthesis | Transaminase | Prochiral β-Keto Acid | Enantiopure β-Amino Acid | Theoretical yield up to 100% |

Introduction of Beta-Homologation in Amino Acid Backbones

The term β-homologation refers to the insertion of an additional methylene (B1212753) group into the backbone of an α-amino acid, transforming it into a β-amino acid. The Arndt-Eistert synthesis, as detailed in section 2.1.1.1, is the quintessential method for achieving this transformation. This process effectively lengthens the carbon chain between the carboxylic acid and the amino group while preserving the original side chain and its stereochemistry.

Beyond the classic Arndt-Eistert approach, other methods can be conceptualized as formal β-homologation strategies. For example, reactions that construct the β-amino acid scaffold from smaller, non-amino acid building blocks can be designed to yield a product that is the β-homolog of a known α-amino acid. These methods, including the conjugate additions and Mannich-type reactions, provide alternative synthetic disconnections for accessing these valuable building blocks.

Integration of the 1-Naphthyl Moiety into Amino Acid Side Chains

The introduction of the bulky and aromatic 1-naphthyl group onto the side chain of a β-homoamino acid, specifically at the β-position to create a β²-substituted analog like Fmoc-beta-hoala(1-naphthyl)-oh, can be achieved through several synthetic strategies. These methods generally involve either building the amino acid scaffold with the side chain already in place or attaching the side chain to a pre-formed amino acid derivative.

One powerful strategy involves the palladium-catalyzed C(sp³)–H activation of an aliphatic acid derivative. This allows for the direct arylation of a β-methyl group. For instance, a free carboxylic acid can direct a palladium catalyst to activate a β-C-H bond, which can then undergo a cross-coupling reaction with an aryl halide, such as 1-bromonaphthalene. This approach serves as a retrosynthetic equivalent to enolate alkylation.

Another versatile method is the conjugate addition of a suitable nucleophile to a dehydroalanine (B155165) (Dha) derivative. Dehydroalanine contains an α,β-unsaturated carbonyl system that acts as a Michael acceptor. The 1-naphthyl group can be introduced by using a naphthyl-containing nucleophile, such as a naphthyl-substituted organocuprate or a Grignard reagent in the presence of a copper catalyst. This would install the naphthyl group at the β-position.

Alternatively, the alkylation of a β-amino acid enolate provides a direct route to β-substituted products. A protected β-homoalanine derivative could be deprotonated to form an enolate, which is then reacted with an electrophile like 1-(bromomethyl)naphthalene. This would forge the C-C bond between the β-carbon of the amino acid and the naphthylmethyl group. Careful control of stereochemistry during the enolate formation and alkylation steps would be crucial.

Finally, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are well-established for forming carbon-carbon bonds between sp² and sp³ centers. A β-homoamino acid derivative bearing a halide or triflate at the β-position could be coupled with a 1-naphthylboronic acid (Suzuki) or a 1-naphthylzinc reagent (Negishi) to construct the desired side chain.

Synthetic Routes for Aromatic Substitution in Beta-Homoalanine

The introduction of an aromatic substituent, such as a naphthyl group, at the β-position of a homoalanine backbone is a synthetic challenge. Traditional methods often involve multi-step sequences that may lack efficiency and stereocontrol. Contemporary approaches, however, increasingly rely on transition-metal-catalyzed C-H functionalization. rsc.org A highly effective strategy involves the direct arylation of an unactivated β-methylene C(sp³)-H bond. nih.govacs.org This approach provides a direct and atom-economical route to β-aryl-β-amino acids from readily available β-alanine precursors. nih.govacs.org The key to the success of these reactions is the use of a directing group attached to the precursor, which positions the metal catalyst in close proximity to the target C-H bond, thereby enabling selective activation and functionalization. rsc.org

Palladium-Catalyzed C-H Activation and Arylation Strategies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex amino acid derivatives. nih.gov For the synthesis of β-aryl-β-amino acids, this strategy typically employs a directing group, or "auxiliary," to achieve high regioselectivity at the β-C(sp³)–H bond. nih.govacs.org Various auxiliaries have been developed to facilitate this transformation, including 8-aminoquinoline (B160924) and 2-(2-pyridyl)ethylamine (PE). nih.govacs.orgpsu.eduresearchgate.net

An efficient protocol involves coupling a protected β-alanine precursor with an auxiliary like 8-aminoquinoline. nih.govacs.org The resulting amide substrate is then subjected to a cross-coupling reaction with an aryl halide, such as 1-iodonaphthalene (B165133), in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a base. nih.govacs.orgresearchgate.net The auxiliary forms a stable five- or six-membered palladacycle intermediate, which directs the catalytic activity to the β-position of the amino acid backbone. nih.govnih.gov This methodology has proven effective for coupling various aryl iodides, including sterically hindered ones, with amino acid substrates in moderate to excellent yields. psu.edursc.org This directed approach allows for the mono-selective installation of a wide range of aryl groups onto the β-position of alanine (B10760859) derivatives. rsc.org

| Directing Group (Auxiliary) | Typical Substrate | Target C-H Bond | Key Advantages | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline | β-Alanine Amide | Secondary β-C(sp³)–H | Efficiently directs regioselective arylation of the unactivated β-methylene bond. nih.govacs.org | nih.govacs.orgnih.gov |

| 2-(2-pyridyl)ethylamine (PE) | Phthaloyl Alanine Amide | Primary β-C(sp³)–H | Effective for arylation with sterically hindered aryl iodides. psu.edursc.org | psu.edursc.org |

| N-quinolylcarboxamide (AQ) | Phthaloyl Alanine Amide | Primary β-C(sp³)–H | Enables mono-arylation of the β-methyl group at room temperature. rsc.org | rsc.org |

| Pyridine-type ligands | Free α-Amino Acids | β-C(sp³)–H | Does not require installation of an exogenous directing group on the substrate. nih.gov | nih.gov |

Precursor Functionalization and Coupling Techniques

The successful implementation of palladium-catalyzed C-H arylation hinges on the proper functionalization of the β-homoalanine precursor. The initial step involves the protection of the amino group, often with a group like phthaloyl (Phth) that is stable under the subsequent reaction conditions. rsc.org Following N-protection, the carboxylic acid is activated and coupled with the chosen directing group (e.g., 8-aminoquinoline) to form the key amide substrate. nih.govacs.org This precursor is then ready for the palladium-catalyzed cross-coupling reaction. The coupling partner is typically an aryl iodide or bromide, in this case, 1-iodonaphthalene or 1-bromonaphthalene, which provides the desired naphthyl moiety. After the C-H arylation step, the auxiliary group must be cleaved, usually via hydrolysis, to liberate the free carboxylic acid, and the N-protecting group is removed to yield the β-aryl-β-homoalanine core, which can then undergo Fmoc protection. nih.gov

Fmoc Protection Strategies for Beta-Homoamino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and facile cleavage under mild basic conditions, typically with piperidine (B6355638). altabioscience.comwikipedia.org This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups. altabioscience.com Applying this strategy to β-homoamino acids is essential for their incorporation into peptide chains. researchgate.net

Optimization of Fmoc-Protection Conditions for Beta-Amino Acid Derivatives

The introduction of the Fmoc group onto the amino function of a β-amino acid derivative is typically achieved using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com The reaction is generally performed under weakly basic aqueous conditions, known as the Schotten-Baumann reaction, using bases like sodium bicarbonate or sodium carbonate in a solvent system such as dioxane/water or acetone/water. total-synthesis.comub.educhemicalbook.com

Optimization of these conditions is critical to maximize yield and purity. Compared to Fmoc-Cl, Fmoc-OSu is often preferred as its reaction conditions are easier to control, leading to fewer side reactions. omizzur.com Key parameters to optimize include the choice of base, solvent, reaction temperature, and the rate of addition of the Fmoc-reagent. researchgate.netguidechem.com For instance, slow addition of the reagent at low temperatures (e.g., 0-5 °C) followed by warming to room temperature can help control the reaction rate and minimize impurity formation. guidechem.com

| Parameter | Fmoc-Cl | Fmoc-OSu | Considerations | Reference |

|---|---|---|---|---|

| Reagent Reactivity | High | Moderate | Fmoc-Cl is more reactive and can lead to over-acylation (dipeptide formation). ub.edu Fmoc-OSu offers better control. | ub.edu |

| Typical Base | NaHCO₃, Na₂CO₃, Pyridine | NaHCO₃, Na₂CO₃ | Aqueous bicarbonate or carbonate is common for Schotten-Baumann conditions. total-synthesis.com | total-synthesis.comub.edu |

| Solvent System | Dioxane/H₂O, CH₂Cl₂ | Dioxane/H₂O, Acetone/H₂O | The choice of solvent can impact reaction yield and side-product formation. researchgate.net | researchgate.nettotal-synthesis.com |

| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Starting at a lower temperature helps control the initial exothermic reaction. |

Compatibility of Fmoc Chemistry with Naphthyl-Substituted Amino Acids

The chemical properties of the Fmoc group are fully compatible with the presence of a naphthyl side chain. The naphthyl group is a stable, unreactive aromatic moiety that does not interfere with the standard procedures for Fmoc protection or deprotection. chemimpex.com The bulky nature of both the Fmoc and naphthyl groups can potentially influence the solubility and reactivity of the amino acid derivative, but it does not prevent the reaction from proceeding efficiently. chemimpex.comacs.org Commercially available Fmoc-protected amino acids with naphthyl side chains, such as Fmoc-3-(1-naphthyl)-L-alanine, attest to the viability of this chemical combination. chemimpex.com The Fmoc group effectively protects the N-terminus during peptide coupling reactions, and its subsequent removal with piperidine leaves the naphthyl side chain intact, making it a suitable building block for designing peptides with specific structural or functional properties. chemimpex.com

Mitigation of Side Reactions and Impurity Formation during Fmoc Chemistry

Despite the widespread use of Fmoc chemistry, several side reactions can occur during the protection step, leading to impurities that can be difficult to remove. researchgate.net The choice of acylating agent is a primary determinant of the impurity profile.

When using the highly reactive Fmoc-Cl, a significant side reaction is the formation of Fmoc-dipeptides (Fmoc-AA-AA-OH). ub.edu This occurs when a newly formed Fmoc-amino acid is activated and reacts with another molecule of the unprotected amino acid. ub.edu This can be minimized by using less reactive reagents or by employing an in situ silylation of the amino acid before adding Fmoc-Cl. ub.edu

| Fmoc Reagent | Side Reaction/Impurity | Mechanism | Mitigation Strategy | Reference |

|---|---|---|---|---|

| Fmoc-Cl | Fmoc-dipeptide formation (Fmoc-AA-AA-OH) | Over-acylation due to high reactivity of the chloroformate. | Use of in situ silylation; use of alternative, less reactive reagents like Fmoc-OSu or Fmoc-2-MBT. ub.edu | ub.edu |

| Fmoc-OSu | Formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH | Base-catalyzed Lossen-type rearrangement of the succinimide (B58015) moiety. nih.govsci-hub.se | Careful control of reaction conditions (base, temperature); use of alternative reagents like Fmoc-2-MBT. ub.edu | ub.eduresearchgate.netnih.govsci-hub.se |

Analytical Verification of Chemical Structure and Purity in Novel Amino Acid Synthesis

The definitive confirmation of a newly synthesized amino acid's structure and the rigorous assessment of its purity are critical steps that underpin the reliability of its subsequent use in peptide synthesis and other applications. A suite of analytical techniques is employed to provide a comprehensive characterization of the target molecule, ensuring its identity, isomeric form, and freedom from contaminants. For novel compounds like this compound and its analogs, a multi-faceted analytical approach is indispensable.

Spectroscopic and Spectrometric Analyses

A primary suite of analytical methods provides fundamental data on the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon environments, provide a detailed picture of the molecular structure. For this compound, specific signals corresponding to the fluorenylmethoxycarbonyl (Fmoc) protecting group, the β-homoalanine backbone, and the naphthyl side chain would be expected and their positions and multiplicities would be compared against predicted values.

Mass Spectrometry (MS) : This technique provides the mass-to-charge ratio of the ionized molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule. Characteristic absorption bands for the carbamate of the Fmoc group, the carboxylic acid, and the aromatic rings of the fluorenyl and naphthyl moieties would be expected.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of the synthesized amino acid and for separating it from any unreacted starting materials, byproducts, or diastereomers.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a cornerstone technique for assessing the purity of non-polar to moderately polar compounds like Fmoc-protected amino acids. A high-purity sample will exhibit a single major peak under various mobile phase conditions. The purity is typically reported as a percentage of the total peak area.

Chiral Purity Determination

For chiral molecules such as this compound, confirming the enantiomeric purity is of utmost importance, as different enantiomers can have vastly different biological activities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) : This technique utilizes a chiral stationary phase (CSP) to separate enantiomers. The choice of CSP is critical and often requires screening of different column types to achieve optimal separation. Macrocyclic glycopeptides, such as teicoplanin-based phases, have shown success in resolving the enantiomers of various β-homoamino acids. nih.gov

Capillary Zone Electrophoresis (CZE) : CZE with chiral buffer systems is another powerful method for determining the enantiomeric purity of amino acids. This technique offers high separation efficiency and requires only a small amount of sample. organic-chemistry.orglookchem.com

The following table summarizes the key analytical techniques and their primary applications in the verification of this compound and its analogs.

| Analytical Technique | Primary Application | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Carbon-hydrogen framework, connectivity of atoms |

| Mass Spectrometry (MS/HRMS) | Molecular Weight and Formula Determination | Mass-to-charge ratio, elemental composition |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., C=O, N-H, C-O) |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Percentage purity, detection of impurities |

| Chiral HPLC / Capillary Zone Electrophoresis (CZE) | Enantiomeric Purity Determination | Ratio of enantiomers, enantiomeric excess (% ee) |

A comprehensive analytical approach, combining these spectroscopic and chromatographic methods, is essential to unequivocally confirm the successful synthesis of this compound and to ensure its suitability for further research and development. The data obtained from these techniques provide the necessary evidence of the compound's identity, structural integrity, and purity.

Conformational Analysis and Structural Characterization of Fmoc Beta Hoala 1 Naphthyl Oh

Spectroscopic Probes for Molecular Conformation and Dynamics

The fluorescence emission of the naphthyl group is highly sensitive to the polarity of its surrounding environment. americanpeptidesociety.orgnih.gov This property, known as solvatochromism, means that changes in the local environment, such as solvent polarity or the proximity of other molecular groups, will cause shifts in the fluorescence emission spectrum. nih.govnih.gov For instance, studies on analogous peptides containing naphthyl-D-alanine have shown that the excited-state lifetime of the naphthyl probe changes drastically when moved from an aqueous solution to a nonpolar lipid medium. americanpeptidesociety.orgresearchgate.net This sensitivity allows researchers to monitor changes in the molecule's conformation that expose the naphthyl group to different microenvironments.

Key Fluorescence Properties of Naphthyl Probes:

| Property | Observation in Polar Solvents (e.g., Water) | Observation in Nonpolar Solvents (e.g., Lipid Bilayer) |

| Emission Maximum | Red-shifted (longer wavelength) | Blue-shifted (shorter wavelength) |

| Quantum Yield | Often lower | Often higher researchgate.net |

| Fluorescence Lifetime | Shorter | Longer americanpeptidesociety.orgresearchgate.net |

This interactive table summarizes the typical changes in fluorescence properties of a naphthyl moiety in response to environmental polarity.

Fluorescence quenching studies can provide further insights into the accessibility of the naphthyl moiety. chempep.com In these experiments, a "quencher" molecule is introduced, which can decrease the fluorescence intensity upon collision with the excited fluorophore. The efficiency of quenching reveals how exposed or buried the naphthyl group is within the molecule's three-dimensional structure. chempep.com Studies on polypeptides with naphthyl side chains have used quenchers like biacetyl to determine energy transfer efficiencies and interaction radii, providing data on how energy migrates among naphthyl groups within a polymer chain. chempep.com

Time-resolved fluorescence anisotropy is a sophisticated technique used to measure the rotational motion of a fluorophore, and by extension, the molecule to which it is attached. creative-proteomics.com The experiment involves exciting the sample with vertically polarized light and then measuring the parallel and perpendicular components of the emitted fluorescence over time (typically nanoseconds). creative-proteomics.com The rate at which the anisotropy decays provides information about the rotational correlation time of the fluorophore.

Circular Dichroism (CD) spectroscopy is a primary tool for analyzing the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org The peptide backbone, when arranged in ordered structures like helices and sheets, produces characteristic CD signals in the far-UV region (180–250 nm). acs.org

For a molecule like Fmoc-beta-hoala(1-naphthyl)-oh, especially when incorporated into a peptide chain, CD spectroscopy can reveal the presence of ordered secondary structures. The characteristic CD spectra for common secondary structures are well-established:

α-Helices: Exhibit strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-Sheets: Typically show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org The spectral diversity of β-structures can be significant, depending on factors like parallel/antiparallel orientation and twisting. acs.org

β-Turns: The CD spectra of β-turns can be distinct but are often more complex to interpret than those of helices or sheets. researchgate.netrsc.org

Random Coil: Lacks a defined secondary structure and displays a strong negative band near 195 nm. americanpeptidesociety.org

Studies on Fmoc-tripeptides have shown a minimum in the CD spectrum around 220 nm, which is ascribed to β-sheet structure. chemrxiv.org For β-peptides, which have a different backbone structure from α-peptides, CD spectroscopy is also a valuable conformational tool. Oligomers of β-amino acids are known to fold into stable helical secondary structures, which can be identified by their characteristic CD spectra. peptide.com For instance, some β-peptides exhibit an ellipticity maximum in the far-ultraviolet region around 220 nm that arises from the backbone amide groups. peptide.comacs.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a peptide structure. These techniques are particularly sensitive to the formation of hydrogen bonds, which are the cornerstone of stable secondary structures. The analysis focuses on characteristic vibrational bands of the peptide backbone, primarily the Amide bands.

Amide I Band (1600-1700 cm⁻¹): Arises mainly from the C=O stretching vibration of the peptide bond. rsc.org Its frequency is highly sensitive to the secondary structure and hydrogen bonding pattern. This band is often used to differentiate between α-helices, β-sheets, and turns. For example, bands near 1690 cm⁻¹ are associated with β-turns and antiparallel β-sheets. acs.org

Amide A Band (~3300 cm⁻¹): Corresponds to the N-H stretching vibration. researchgate.net The position and width of this band provide information on the strength of hydrogen bonds involving the N-H group. researchgate.net

Amide II and III Bands: These bands result from a combination of N-H bending and C-N stretching and are also sensitive to conformation, though the Amide I band is generally more informative for secondary structure analysis. researchgate.net

Polarized Raman spectroscopy can further provide information on the orientation of specific bonds relative to the crystal structure of a peptide, offering insights into the degree and nature of hydrogen bonding. rsc.org By analyzing these bands for this compound, particularly in the solid state or in concentrated solutions where intermolecular hydrogen bonds may form, one can deduce its conformational state and hydrogen-bonding network.

Typical Amide I Frequencies in FT-IR/Raman for Peptide Secondary Structures:

| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (strong), 1680 - 1700 (weak, antiparallel) |

| β-Turn | 1660 - 1695 |

| Random Coil | 1640 - 1655 |

This interactive table shows the general correlation between Amide I vibrational frequencies and common peptide secondary structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the three-dimensional structure of molecules in solution at atomic resolution. For this compound, 1D and 2D NMR experiments can provide a wealth of information about its solution-state conformation.

Key NMR parameters used for conformational analysis include:

Chemical Shifts (δ): The precise resonance frequency of a nucleus (e.g., ¹H, ¹³C) is highly sensitive to its local electronic environment. Deviations from "random coil" chemical shifts can indicate the presence of specific, stable secondary structures. In a folded structure, individual residues are packed into unique chemical environments, leading to a wide dispersion of signals in the NMR spectrum.

Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are close in the covalent structure. A set of observed NOEs provides crucial distance restraints that are used to calculate a 3D model of the molecule.

J-Couplings (Scalar Couplings): The coupling constant between nuclei connected through chemical bonds provides information about the dihedral angles between those bonds. This is fundamental for defining the backbone (Φ, Ψ angles) and side-chain conformations.

By combining these different NMR-derived constraints, a detailed picture of the preferred solution-state conformation of this compound can be constructed. Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY for proton analysis, and HSQC for correlating protons with directly attached carbons or nitrogens, are essential for assigning the complex spectra and extracting these structural parameters.

Fluorescence Spectroscopy of the Naphthyl Moiety as an Intrinsic Probe

Computational Studies on Constrained Amino Acid Structures

Computational chemistry provides a powerful lens through which to explore the conformational preferences of complex molecules like this compound. These in silico approaches offer insights that can be challenging to obtain through experimental methods alone.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

To understand the vast conformational space available to this compound, researchers employ molecular mechanics (MM) and molecular dynamics (MD) simulations. MM methods utilize classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating dihedral angles and calculating the corresponding energies, a comprehensive conformational landscape can be mapped.

MD simulations build upon this by introducing the element of time, simulating the movement of atoms and molecules over a specified period. This allows for the exploration of not just static low-energy conformations but also the dynamic transitions between them. For a molecule like this compound, MD simulations can reveal how the flexible beta-homoalanine backbone and the bulky naphthyl and Fmoc groups move and interact, providing a dynamic picture of its conformational equilibrium.

Table 1: Representative Dihedral Angles and Corresponding Energies from Molecular Mechanics Calculations

| Dihedral Angle (degrees) | Potential Energy (kcal/mol) |

| -160 | 2.5 |

| -60 | 0.8 |

| 0 | 5.2 |

| 60 | 1.0 |

| 180 | 3.0 |

Note: This table is illustrative and based on typical energy profiles for substituted alkanes. Actual values for this compound would require specific calculations.

Quantum Chemical Calculations for Electronic Properties and Interaction Energies

For a more detailed and accurate understanding of the electronic structure and intramolecular interactions, quantum chemical calculations are indispensable. Methods like Density Functional Theory (DFT) can provide precise information on electron distribution, molecular orbitals, and the energies of different conformations. These calculations are crucial for quantifying the strength of non-covalent interactions, such as π-π stacking between the Fmoc and naphthyl aromatic systems, and hydrogen bonding involving the amide and carboxylic acid moieties.

By performing these calculations on various conformers identified through MM and MD, a refined energy ranking can be established, leading to a more accurate prediction of the most stable structures.

Table 2: Calculated Interaction Energies for Key Intramolecular Contacts

| Interacting Groups | Interaction Type | Calculated Energy (kcal/mol) |

| Fmoc - Naphthyl | π-π Stacking | -3.5 to -5.0 |

| N-H --- O=C (amide) | Hydrogen Bond | -2.0 to -4.0 |

| C-H --- π (naphthyl) | C-H-π Interaction | -0.5 to -1.5 |

Note: These values represent typical ranges for such interactions and would need to be specifically calculated for this compound.

Constrained Amino Acid Modeling in Peptide Design

The insights gained from computational studies on this compound are instrumental in its application in peptide design. By understanding its conformational biases, peptide chemists can incorporate this constrained amino acid into peptide sequences to induce specific secondary structures, such as turns or helices. The bulky naphthyl group can also be used to modulate interactions with biological targets, potentially enhancing binding affinity and specificity. The Fmoc protecting group is a standard feature in solid-phase peptide synthesis, making this building block readily usable in the construction of novel peptide-based molecules.

Crystallographic Analysis of this compound and its Derivatives

While computational methods provide invaluable theoretical insights, X-ray crystallography offers definitive experimental evidence of a molecule's solid-state conformation. Obtaining a single crystal of this compound or a suitable derivative would allow for the precise determination of bond lengths, bond angles, and torsion angles. This structural "snapshot" serves as a crucial benchmark for validating and refining the computational models. To date, the specific crystal structure of this compound has not been reported in the publicly available literature. However, analysis of crystallographic data from structurally related Fmoc-protected amino acids can provide valuable inferences about its likely packing and intramolecular interactions in the solid state.

Examination of Intramolecular Interactions Governing Conformational Preferences

Furthermore, the amide linkage provides a site for intramolecular hydrogen bonding, which can lead to the formation of compact, folded structures. The inherent flexibility of the β-homoalanine backbone allows the molecule to adopt conformations that optimize these favorable interactions while minimizing steric clashes between the bulky substituents. The interplay of these forces—π-π stacking, hydrogen bonding, and steric hindrance—ultimately dictates the preferred three-dimensional structure of this constrained amino acid.

Supramolecular Assembly and Advanced Material Applications

Self-Assembly Mechanisms of Naphthyl-Functionalized Beta-Homoamino Acid Derivatives

The spontaneous organization of individual molecules into ordered supramolecular structures is governed by a delicate balance of non-covalent interactions. beilstein-journals.org For molecules like Fmoc-beta-hoala(1-naphthyl)-oh, the primary driving forces include aromatic stacking interactions and hydrogen bonding, with the specific chemical architecture of the fluorenylmethyloxycarbonyl (Fmoc) and naphthyl groups playing a crucial role. nih.govresearchgate.net The interplay of these forces dictates the pathway of assembly and the final morphology of the resulting nanostructures. researchgate.net

Aromatic stacking, or π–π interactions, are a critical driving force in the self-assembly of many peptide- and amino acid-based conjugates. nih.gov These interactions arise from the attractive, non-covalent forces between the electron clouds of aromatic rings. In derivatives such as this compound, there are two key aromatic moieties: the bulky Fmoc group and the naphthyl group. nih.gov The planar and electron-rich nature of these groups provides a strong impetus for molecular aggregation to minimize unfavorable interactions with the aqueous environment (hydrophobic effect) and maximize stabilizing π–π stacking. nih.govresearchgate.net

Research on related Fmoc-conjugated amino acids and peptides has shown that Fmoc-Fmoc stacking is a dominant factor in initiating self-assembly, often leading to the formation of β-sheet-like fibrillar structures. researchgate.netnih.gov Similarly, naphthyl groups are specifically conjugated to peptides to enhance self-assembly through these same aromatic stacking interactions. nih.govnih.gov The aggregation process is often a two-step mechanism involving nucleation, where molecules form initial small aggregates, followed by an elongation or growth phase where these nuclei grow into larger, ordered structures. acs.org The π-stacking interactions are fundamental to both of these stages. acs.org

| Interaction Type | Participating Moieties | Role in Aggregation |

| π–π Stacking | Fmoc-Fmoc | Primary driving force for initial molecular aggregation and stabilization of the core structure. nih.govresearchgate.net |

| π–π Stacking | Naphthyl-Naphthyl | Contributes significantly to the hydrophobic collapse and ordering of the side chains. nih.govnih.gov |

| Hydrophobic Interactions | Fmoc and Naphthyl Groups | Reduces the solvent-exposed surface area of nonpolar groups, driving molecules together in aqueous media. researchgate.net |

This table summarizes the key aromatic and hydrophobic interactions that drive the molecular aggregation of naphthyl-functionalized Fmoc-amino acid derivatives.

While aromatic stacking often initiates aggregation, the directionality and stability of the final supramolecular architecture are heavily reliant on hydrogen bonding. acs.orgnih.gov In amino acid and peptide derivatives, hydrogen bonds typically form between the amide backbone groups (N-H and C=O), leading to well-defined secondary structures like β-sheets. bbk.ac.uk In a β-sheet, polypeptide chains, or β-strands, run alongside each other, linked by a regular network of intermolecular hydrogen bonds. bbk.ac.ukuvm.edu

For this compound, the "beta-homoamino acid" structure means there is an additional carbon atom in the backbone compared to a standard alpha-amino acid. This alteration can influence the geometry and strength of the hydrogen bonds, potentially leading to different types of sheet-like or helical structures compared to their α-amino acid counterparts. researchgate.net The resulting supramolecular β-sheets are formed from individual molecules acting as "supramolecular β-strands," which then assemble into layers. nih.gov These layers are further stabilized by face-to-face hydrophobic and stacking interactions. nih.gov The combination of directional hydrogen bonding and π-stacking interactions leads to the formation of highly ordered, anisotropic nanostructures. acs.org

| H-Bonding Pattern | Description | Consequence for Supramolecular Structure |

| Intermolecular Amide Bonds | Hydrogen bonds form between the N-H donor and C=O acceptor of adjacent molecules. bbk.ac.uk | Leads to the formation of extended, β-sheet-like networks that provide structural integrity to the assembly. nih.govnih.gov |

| Head-to-Tail Carboxyl Bonds | Hydrogen bonding can occur between the carboxylic acid groups of neighboring molecules. nih.gov | Promotes the formation of chain-like or layered structures. nih.gov |

This table outlines the principal hydrogen bonding patterns responsible for the formation of stable, ordered architectures in amino acid-derived self-assembling systems.

The conjugation of bulky, aromatic groups like Fmoc or naphthyl to amino acids is a well-established strategy to induce and control self-assembly. nih.govnih.gov The Fmoc group, widely used as a protecting group in peptide synthesis, has been recognized for its remarkable ability to promote aggregation, even in single amino acids. beilstein-journals.orgnih.gov Its large, hydrophobic surface area and strong tendency for π–π stacking provide a powerful driving force for molecules to assemble into ordered nanostructures, often forming hydrogels composed of β-sheet fibrils. nih.govresearchgate.net The optical properties of the Fmoc group can also be modulated by its self-assembly state, making it a useful probe for tracking the aggregation process. rsc.org

Similarly, the naphthyl group is intentionally added to peptide sequences to enhance their aggregation and gelation properties. nih.gov Like the Fmoc moiety, it drives self-assembly through hydrophobic and π-stacking interactions. nih.gov In this compound, the presence of both moieties creates a molecule with a very high propensity for self-assembly. The combination of two distinct, large aromatic groups provides a robust molecular engine for the formation of stable and well-defined supramolecular structures, driven by a synergy of hydrophobic effects and specific stacking arrangements. nih.govresearchgate.net

Design Principles for Amino Acid-Derived Supramolecular Materials

The design of functional soft materials from the bottom-up assembly of small molecules like amino acid derivatives is a key goal in materials science. mdpi.comresearchgate.net By tuning the molecular structure of the building block, it is possible to control the intermolecular interactions and, consequently, the morphology and properties of the resulting supramolecular material. mdpi.com This approach allows for the creation of materials with tailored characteristics for specific applications. nih.gov

The self-assembly of amino acid derivatives can lead to a rich variety of nanostructured morphologies. mdpi.comsemanticscholar.org The final structure is determined by the balance of attractive and repulsive forces between the molecules, which can be influenced by both the molecular design and the external conditions (e.g., pH, solvent). nih.govmdpi.com

Fmoc-amino acid derivatives commonly assemble into one-dimensional (1D) structures such as nanofibers, nanoribbons, and nanotubes. nih.govnih.govacs.org These structures are typically stabilized by a combination of π-stacking forming the core and hydrogen bonding providing lateral stability. nih.gov For instance, Fmoc-diphenylalanine, a widely studied system, forms hydrogels composed of entangled networks of nanofibrils. nih.gov However, depending on the specific amino acid side chain and assembly conditions, other morphologies can be accessed. Some Fmoc-amino acids have been observed to form spherical nanoparticles or plate-like crystals. acs.orgresearchgate.net The co-assembly of different building blocks can also be used to transform one morphology into another, for example, from nanofibers to nanoparticles. acs.org

| Nanostructure | Typical Driving Forces | Associated Molecular Features |

| Fibrils/Ribbons | Strong directional H-bonding (β-sheets) and extensive π–π stacking. nih.govnih.gov | Planar aromatic groups (Fmoc, Naphthyl), linear peptide backbone. nih.gov |

| Spheres/Nanoparticles | More dominant hydrophobic interactions with less directional packing; can be an intermediate or final state. acs.orgmdpi.com | Can be induced by specific side chains or through co-assembly with a "fiber inhibitor". acs.org |

| Hydrogels | Entanglement of 1D nanostructures (e.g., fibrils) to form a 3D network that traps water. researchgate.netresearchgate.net | High aspect ratio of nanofibers, sufficient concentration of the building block. nih.gov |

This table correlates common nanostructures formed by amino acid derivatives with the underlying molecular interactions and features.

The self-assembly of small molecules into extensive, three-dimensional networks results in the formation of soft materials, most notably supramolecular hydrogels. mdpi.comnih.gov These materials consist of a solid-like network of self-assembled nanostructures that immobilize a large amount of solvent, typically water. nih.gov The properties of these hydrogels—such as their stiffness, stability, and responsiveness—are directly linked to the molecular design of their constituent building blocks. rsc.orgnih.gov

By modifying the amino acid sequence, chirality, or the nature of the aromatic capping group, the mechanical properties of the resulting hydrogel can be precisely tuned. rsc.orgnih.gov For example, research on Fmoc-peptide hydrogels has demonstrated that subtle changes in the peptide sequence can significantly alter the rigidity of the gel. nih.gov These materials are often stimuli-responsive; their assembly and disassembly can be triggered by changes in pH, temperature, or the presence of specific enzymes, making them highly dynamic and "smart" materials. mdpi.comacs.org This tunability makes amino acid-derived soft materials promising candidates for a wide range of applications. mdpi.comresearchgate.net

Interactions with Model Biological Systems and Biomimetic Contexts

The unique structural characteristics of this compound, particularly the combination of the fluorenylmethoxycarbonyl (Fmoc) group, a β-homoamino acid backbone, and a bulky 1-naphthyl side chain, suggest a strong propensity for engaging in specific non-covalent interactions within biological and biomimetic systems. While direct experimental studies on this specific molecule are not extensively available in the current body of scientific literature, its behavior can be inferred from research on analogous Fmoc-functionalized amino acids and peptides containing naphthyl moieties. The interplay of π-π stacking, hydrophobic interactions, and hydrogen bonding capabilities are central to its potential applications in these contexts.

Recognition of Amino Acid Residues and Peptide Fragments

The aromatic and hydrophobic nature of both the Fmoc and the 1-naphthyl groups in this compound provides a strong driving force for molecular recognition events involving other aromatic amino acid residues and peptide sequences. It is well-established that Fmoc-protected amino acids can self-assemble and interact with other molecules through a combination of π-π stacking of the fluorenyl groups and hydrogen bonding of the amino acid backbone. nih.gov The presence of the 1-naphthyl group is expected to further enhance these aromatic interactions.

Studies on similar naphthalene-containing peptides have demonstrated that the naphthyl group can significantly influence the packing modes and self-assembly mechanisms. rsc.org For instance, the introduction of a naphthyl group into a peptide sequence can promote antiparallel beta-sheet formation, a common motif in peptide recognition and binding. rsc.org This suggests that this compound could selectively interact with peptide fragments rich in aromatic residues such as phenylalanine, tyrosine, or tryptophan through cooperative π-stacking arrangements. The extended β-homoalanine backbone may also offer unique conformational possibilities for interacting with longer peptide chains or protein surfaces compared to its α-amino acid counterpart.

| Interacting Moiety | Probable Interaction Type with this compound | Significance in Recognition |

| Aromatic Amino Acid Residues (Phe, Tyr, Trp) | π-π Stacking (Fmoc and Naphthyl groups) | Enhanced binding affinity and specificity |

| Hydrophobic Amino Acid Residues (Leu, Ile, Val) | Hydrophobic Interactions | Stabilization of the recognition complex |

| Peptide Backbone | Hydrogen Bonding | Directional and specific interactions |

Potential for Integration into Biosensing Platforms

The self-assembly properties of this compound, driven by the cooperative interactions of the Fmoc and 1-naphthyl groups, make it a promising candidate for the development of novel biosensing platforms. The formation of supramolecular nanostructures, such as nanofibers and hydrogels, can provide a high-surface-area scaffold for the immobilization of biorecognition elements or for the detection of analytes through changes in the assembly's physical properties.

The integration of this compound into biosensing platforms could be realized through several mechanisms. For example, the binding of a target analyte to the self-assembled structures could induce a change in their morphology, leading to a detectable signal, such as a change in fluorescence or mechanical properties. The inherent fluorescence of the Fmoc and naphthyl groups could also be exploited, where binding events could lead to fluorescence quenching or enhancement. While direct applications of this compound in biosensors have not been reported, the principles have been demonstrated with other Fmoc-amino acids. beilstein-journals.org For instance, Fmoc-phenylalanine hydrogels have been used to encapsulate enzymes, demonstrating the potential for creating biocompatible sensing matrices.

| Biosensing Platform Component | Potential Role of this compound | Detection Principle |

| Sensing Matrix | Formation of a high-surface-area hydrogel scaffold | Analyte-induced change in gel properties (e.g., stiffness, fluorescence) |

| Signal Transducer | Intrinsic fluorescence of Fmoc and naphthyl groups | Modulation of fluorescence upon analyte binding |

| Recognition Element | Non-covalent interactions with target molecules | Specific binding leading to a measurable signal |

Role in Hydrogel Formation and Structural Organization

Fmoc-functionalized amino acids are well-documented as effective low-molecular-weight gelators, capable of forming extensive three-dimensional networks that can entrap large volumes of water to form hydrogels. google.comgoogle.com This process is primarily driven by the self-assembly of the molecules into nanofibers through a combination of π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid moieties. The incorporation of a 1-naphthyl group in this compound is anticipated to significantly enhance its hydrogelation capabilities. The extended aromatic surface of the naphthyl group provides an additional driving force for self-assembly through enhanced aromatic-aromatic interactions. nih.gov

Research on naphthalene-capped dehydrodipeptides has shown that the position of the naphthyl group can influence the strength and properties of the resulting hydrogels, with 1-naphthyl derivatives sometimes forming stronger gels at lower concentrations compared to their 2-naphthyl counterparts. nih.gov This suggests that the specific geometry of the 1-naphthyl group in this compound could lead to a more efficient packing and stronger intermolecular interactions within the self-assembled fibers, resulting in robust hydrogels. The β-homoamino acid structure may also contribute to the stability and mechanical properties of the hydrogel by altering the hydrogen bonding network within the fibrillar structure. These hydrogels could serve as scaffolds for tissue engineering or as matrices for controlled drug release, leveraging their biocompatibility and tunable mechanical properties. google.comgoogle.com

| Structural Feature | Contribution to Hydrogelation | Impact on Hydrogel Properties |

| Fmoc Group | Primary driver for self-assembly via π-π stacking | Induces fibril formation and network structure |

| 1-Naphthyl Group | Enhances aromatic interactions and self-assembly | Increases gel strength and stability |

| β-Homoalanine Backbone | Alters hydrogen bonding network and conformation | Influences mechanical stiffness and degradation rate |

Applications in Advanced Peptide and Peptidomimetic Design

Design of Functionally Enhanced Peptidomimetics

By leveraging the structural effects of Fmoc-beta-hoala(1-naphthyl)-oh, chemists can design peptidomimetics with improved biological functions, including enhanced receptor affinity and metabolic stability.

The interaction between a peptide ligand and its receptor is highly dependent on the three-dimensional conformation of the peptide and the spatial presentation of its side chains. The incorporation of this compound can modulate receptor binding and selectivity through two primary mechanisms.

First, by inducing specific turns or altering the backbone topology, the β-amino acid repositions the pharmacophoric side chains of neighboring α-amino acids. This can lead to an improved geometric fit within the receptor's binding pocket, enhancing affinity. acs.org This strategy is particularly relevant for G-protein coupled receptors (GPCRs), where ligand conformation is critical for activation and selectivity. acs.orgnih.gov For example, β-peptides have been successfully designed to bind to somatostatin (B550006) receptors. nih.gov

Second, the 1-naphthyl side chain itself can act as a key interacting moiety. Its large, hydrophobic surface is well-suited to occupy deep, nonpolar pockets in a receptor. nih.govaps.org This was demonstrated in a study of an antimicrobial peptide, where terminal β-naphthylalanine residues were shown to insert into the hydrophobic lipid A portion of lipopolysaccharide (LPS), effectively neutralizing the endotoxin. nih.gov This highlights the ability of the naphthyl group to mediate specific molecular recognition events that are crucial for biological activity. By replacing a natural aromatic residue like phenylalanine or tryptophan with beta-hoala(1-naphthyl)-oh, it is possible to fine-tune these interactions to enhance binding affinity and potentially achieve selectivity between closely related receptor subtypes. mdpi.com

A major drawback of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. The incorporation of β-amino acids is a highly effective strategy to overcome this limitation. acs.orgnih.gov The unnatural backbone of a β-amino acid residue is not recognized by the active sites of common proteases like trypsin, chymotrypsin, and pepsin, rendering the adjacent peptide bonds resistant to cleavage. nih.govacs.orgnih.gov

The introduction of this compound can significantly enhance the metabolic stability of a peptide analog. Studies have consistently shown that peptides containing β-amino acids exhibit remarkable resistance to enzymatic degradation. nih.govnih.gov Furthermore, research on antimicrobial peptides demonstrated that adding β-naphthylalanine end-tags not only boosted activity but also dramatically improved stability in serum. nih.gov The bulky side chain can also contribute to this stability by sterically shielding nearby peptide bonds from enzymatic attack. byu.edu By favoring a more folded and rigid conformation, the residue reduces the peptide's susceptibility to proteolysis, as many proteases preferentially cleave flexible, unfolded regions. byu.eduresearchgate.net This tailored stability leads to a longer in vivo half-life, a critical property for the development of effective peptide-based drugs.

| Peptide/Modification | Enzyme(s) | Finding | Reference |

|---|---|---|---|

| Generic β-peptides | Pepsin, Elastase, Carboxypeptidase A, Pronase | Found to be resistant to degradation by a range of proteolytic enzymes. | nih.gov |

| α,β-Peptide (Peptide 4) | Trypsin, Chymotrypsin, Pronase | Resistant to trypsin and chymotrypsin; only slightly affected by Pronase after 90 hours. | acs.org |

| Antimicrobial Peptide S1 with β-Naphthylalanine end-tags | Serum proteases | End-tagging with β-naphthylalanine provided superior serum stability compared to the parent peptide. | nih.gov |

| β-peptides with α-fluoro/α-hydroxy groups | Various enzymes | All tested β-peptides were resilient to proteolysis, indicating the inherent stability of the β-peptide backbone. | nih.gov |

Development of Fluorescent Peptide Probes and Imaging Agents

The incorporation of environmentally sensitive fluorescent groups into peptides is a powerful strategy for studying biological systems. This compound serves as a key reagent in this field, enabling the precise placement of the inherently fluorescent 1-naphthyl group within a peptide sequence during solid-phase peptide synthesis.

Naphthyl Group as a Site-Specific Fluorescent Reporter within Peptides

The 1-naphthyl side chain of the amino acid functions as an intrinsic fluorescent probe. Its utility is derived from its distinct photophysical properties, which allow it to report on its local microenvironment within a peptide and its interactions with other molecules. The fluorescence of the naphthyl moiety is sensitive to solvent polarity, conformational changes in the peptide, and binding events.

Research on analogous compounds, such as β-(2-naphthyl)-D-alanine (D-Nal), has demonstrated the effectiveness of the naphthyl group as a probe. nih.gov Naphthyl-containing amino acids offer a unique de-excitation fluorescence profile and often possess an excited-state lifetime significantly longer than that of the natural fluorescent amino acid, tryptophan. nih.gov This characteristic allows for clear spectral differentiation between the extrinsic naphthyl probe and intrinsic tryptophan residues, facilitating complex biophysical studies. nih.gov

Table 1: Comparison of Fluorescent Properties of Naphthyl Group vs. Tryptophan

| Feature | Naphthyl Group (in D-Nal) | Tryptophan (Intrinsic) | Significance |

|---|---|---|---|

| Excitation Max (approx.) | ~280-320 nm | ~280 nm | Overlapping excitation allows for simultaneous study. |

| Emission Max (approx.) | ~320-360 nm | ~350 nm | Emission spectra can be resolved to monitor each probe. |

| Excited-State Lifetime | Significantly longer | Shorter | Allows for time-resolved fluorescence studies to distinguish signals. nih.gov |

| Environmental Sensitivity | High | High | Both are sensitive to local polarity and environment. |

Applications in Monitoring Molecular Interactions and Biological Processes

The environmental sensitivity of the naphthyl probe is leveraged to monitor dynamic biological events in real time. When a peptide containing a naphthylalanine residue binds to a target protein or inserts into a lipid membrane, the change in the local environment surrounding the naphthyl group often leads to measurable changes in its fluorescence signal, such as shifts in emission wavelength, changes in intensity (quenching or enhancement), and alterations in fluorescence lifetime.

For example, studies on melanocortin (MC) peptide analogues containing β-(2-naphthyl)-D-alanine have utilized this amino acid as a fluorescent probe to investigate peptide structure and interactions with lipid bilayers. nih.govscispace.com Researchers observed that the excited-state lifetime of the naphthyl group changed drastically when the peptide moved from an aqueous solution to a lipid medium, indicating deep penetration into the bilayer core. nih.gov This type of analysis provides critical insights into how peptides interact with cell membranes, a key step in their mechanism of action for membrane-bound receptors. nih.govscispace.com These fluorescently labeled peptides are invaluable tools for assaying binding events and probing the environment of receptor-bound ligands. scispace.com

Exploration in Constrained Peptide Architectures and Foldamers

This compound is also a valuable monomer for the synthesis of foldamers—non-natural oligomers that adopt well-defined, stable three-dimensional structures. rsc.org The defining feature of this compound is its β-homoamino acid backbone, which has one additional carbon atom compared to the canonical α-amino acids. nih.gov This seemingly minor alteration has profound consequences for the folding preferences of the resulting peptide chain.

Engineering of Secondary Structures Beyond Canonical Alpha-Helices and Beta-Sheets

The incorporation of β-amino acids into a peptide sequence fundamentally changes the backbone geometry and hydrogen-bonding patterns, enabling the formation of novel secondary structures not accessible to natural peptides. nih.gov While α-peptides are known for forming α-helices and β-sheets, peptides composed of β-amino acids (β-peptides) have a high propensity to form structures like the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring. nih.gov

Table 2: Comparison of α-Helix and β-Peptide 14-Helix Structures

| Structural Feature | α-Helix (Canonical) | 14-Helix (β-Peptide Foldamer) |

|---|---|---|

| Building Blocks | α-Amino Acids | β-Amino Acids |

| H-Bonding Pattern | C=O(i) → H-N(i+4) | C=O(i) → H-N(i+3) |

| Atoms in H-Bond Ring | 13 | 14 |

| Residues per Turn | 3.6 | ~3 |

Design of Spatially Defined Recognition Motifs

The power of foldamers lies in their ability to serve as rigid scaffolds that can present side chains in precise three-dimensional arrangements. By controlling the sequence of β-amino acids, researchers can design novel helical or sheet-like structures that act as spatially defined recognition motifs for biological targets.

This approach has been successfully used to create α/β-peptide foldamers that mimic the α-helical BH3 domains of pro-apoptotic proteins. nih.gov These foldamers can bind with high affinity to anti-apoptotic proteins, a key interaction in controlling programmed cell death. The unnatural backbone provides a stable and proteolytically resistant scaffold, while the side chains (which could include the 1-naphthyl group from this compound for binding or reporting purposes) are positioned to accurately mimic the key interactions of the natural peptide. nih.gov Furthermore, the inclusion of β-amino acids results in a larger and more apolar surface on the backbone of helical structures, which can be exploited to mediate specific helix-helix packing interactions in the design of larger, functional protein assemblies. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure β-amino acids is a critical area of research, as the stereochemistry of these building blocks profoundly influences the structure and function of the resulting peptides and peptidomimetics. For Fmoc-beta-hoala(1-naphthyl)-oh, future research will likely focus on developing more efficient and highly stereoselective synthetic routes. Current methods for preparing Fmoc-protected β-amino acids often involve multi-step processes such as the Arndt-Eistert reaction sequence starting from α-amino acids. researchgate.net

Future methodologies may explore catalytic asymmetric approaches to directly introduce the bulky naphthyl group with precise stereocontrol. This could involve transition-metal-catalyzed C-H activation and arylation of simpler β-amino acid precursors. rsc.org Such advancements would not only streamline the synthesis of this compound but also expand the toolkit for creating a diverse library of β-homoamino acids with various aromatic side chains. The development of these methods is crucial for making these complex building blocks more accessible for broader research and application. rsc.org

Advanced Spectroscopic Techniques for Real-Time and High-Resolution Studies

Future research will likely employ a combination of spectroscopic methods to gain a comprehensive understanding of the structural and dynamic properties of peptides incorporating this compound. Techniques such as Circular Dichroism (CD) spectroscopy can be used to assess secondary structure content, while fluorescence spectroscopy, leveraging the intrinsic fluorescence of the naphthyl group, can probe the local environment and interactions of the side chain. resolvemass.califetein.com The development of in-situ and real-time spectroscopic methods will be crucial for studying the conformational changes of these peptides upon binding to biological targets.

Table 1: Representative NMR Data for Conformational Analysis of a Modified Peptide

| Parameter | Observed Value | Structural Implication |

| 3JHNHα Coupling Constant | > 8 Hz | Extended β-strand conformation |

| Nuclear Overhauser Effects (NOEs) | Strong Hα(i) to HN(i+1) | Helical or turn conformation |

| Chemical Shift Index (CSI) for Cα | Negative values | Helical conformation |

| Temperature Coefficient of Amide Proton | < -4.5 ppb/K | Intramolecular hydrogen bonding |

Integrative Computational-Experimental Design Cycles for Complex Architectures

The complexity of designing peptides and peptidomimetics with desired structures and functions necessitates the integration of computational modeling with experimental validation. byu.edu For molecules incorporating this compound, computational tools will be essential for predicting the conformational preferences and interaction profiles of the resulting peptides. nih.gov Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules in different environments, helping to understand how the bulky naphthyl group influences peptide folding and stability. nih.gov

Emerging computational models, such as those based on machine learning and artificial intelligence, are being developed to more accurately predict the structures of peptides containing unnatural amino acids. nih.govoup.com These in silico tools can be used to design novel peptide sequences with specific therapeutic or material properties, which can then be synthesized and experimentally validated. This iterative cycle of computational design and experimental testing will accelerate the discovery and optimization of complex molecular architectures based on this compound. researchgate.net

Expansion into Smart Biomaterials and Responsive Nanostructures

The unique structural features of β-amino acids make them attractive building blocks for the development of smart biomaterials, such as hydrogels and other self-assembling nanostructures. nih.govbenthamscience.com The incorporation of this compound into peptide sequences could lead to the formation of novel biomaterials with enhanced proteolytic stability and tunable mechanical properties. capes.gov.brresearchgate.net The aromatic naphthyl group can promote self-assembly through π-π stacking interactions, leading to the formation of well-ordered nanostructures. nih.gov

Future research in this area will likely focus on designing peptides that can self-assemble into hydrogels in response to specific environmental stimuli, such as pH, temperature, or the presence of certain enzymes. nih.govacs.org These responsive biomaterials could have a wide range of applications in drug delivery, tissue engineering, and biosensing. beilstein-journals.orgaip.org The ability to control the self-assembly and material properties of these peptide-based hydrogels by modulating intermolecular interactions will be a key area of investigation. mdpi.com

Table 2: Properties of a Hypothetical Hydrogel Formed from a Peptide Containing this compound

| Property | Potential Value/Characteristic | Rationale |

| Minimum Gelation Concentration | Low | Enhanced self-assembly due to π-π stacking of naphthyl groups. |

| Mechanical Strength (Storage Modulus) | High | Fibrillar network reinforced by aromatic interactions. |

| Proteolytic Stability | High | The β-amino acid backbone is resistant to degradation by proteases. |

| Stimuli-Responsiveness | pH-sensitive | The carboxylic acid group provides pH-dependent charge. |

| Biocompatibility | High | Composed of amino acid-based building blocks. |

Applications in Chemical Biology Tool Development and Synthetic Biology Platforms

The introduction of non-canonical amino acids like β-homo-naphthylalanine into proteins and peptides is a powerful strategy in chemical biology and synthetic biology. researchgate.netacs.org These unnatural building blocks can be used to create novel molecular tools for probing biological processes, as well as to engineer proteins with new functions. researchgate.net The bulky and fluorescent naphthyl side chain of this compound makes it a promising candidate for developing fluorescent probes to study protein-protein interactions and conformational changes. lifetein.com

In the realm of synthetic biology, the expansion of the genetic code to include non-canonical amino acids is a rapidly advancing field. preprints.orgscripps.edu Future research may focus on developing orthogonal translation systems for the site-specific incorporation of beta-hoala(1-naphthyl)-oh into proteins in living cells. This would open up new avenues for creating proteins with enhanced stability, novel catalytic activities, and unique binding specificities. The ability to genetically encode such modifications would represent a significant leap forward in our capacity to engineer biological systems with novel functions. acs.org

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Fmoc-β-HoAla(1-naphthyl)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use Fmoc-β-HoAla(1-naphthyl)-OH (CAS 270063-38-2) at a 3–4 molar excess with coupling agents like HBTU or PyBOP in DMF. Activation with 1-hydroxybenzotriazole (HOBt) and DIEA (2–4 equivalents) improves coupling efficiency. Monitor completion via Kaiser or chloranil tests. Post-coupling, deprotect the Fmoc group with 20% piperidine in DMF for 10–20 minutes. Ensure thorough washing with DMF and DCM to remove excess reagents .

Q. How can the purity of Fmoc-β-HoAla(1-naphthyl)-OH be validated prior to use in peptide synthesis?